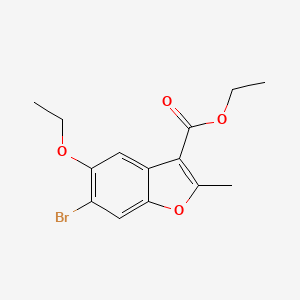

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (C₁₄H₁₅BrO₄, MW 327.17 g/mol) is a brominated benzofuran derivative characterized by a benzofuran core substituted with ethoxy, methyl, and bromine groups at positions 5, 2, and 6, respectively . The ethyl ester at position 3 enhances its lipophilicity compared to methyl ester analogs.

Properties

IUPAC Name |

ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO4/c1-4-17-12-6-9-11(7-10(12)15)19-8(3)13(9)14(16)18-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRIGORSAPQEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyaryl Precursors

A foundational approach involves cyclizing o-hydroxyaryl ketones with α-haloesters. For example, 5-ethoxy-2-methylresorcinol reacts with ethyl bromoacetate under basic conditions to yield ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate. This method leverages the nucleophilic displacement of the halogen by the phenolic oxygen, followed by intramolecular cyclization.

Reaction Conditions :

Bromination Strategies

Introducing bromine at position 6 requires electrophilic aromatic substitution. The ethoxy group at position 5 directs bromination to the para position (position 6) due to its strong electron-donating nature.

Procedure :

- Dissolve ethyl 5-ethoxy-2-methyl-1-benzofuran-3-carboxylate in carbon tetrachloride.

- Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of benzoyl peroxide.

- Reflux at 80°C for 2–3 hours.

- Isolate the product via column chromatography (hexane/ethyl acetate, 9:1).

Key Data :

Alternative Pathways and Patented Methods

Flavylium Salt Oxidation

Patent US3147280A describes oxidizing flavylium salts to benzofurans. While originally applied to coumestrol derivatives, this method can be adapted by selecting a flavylium precursor with ethoxy and methyl substituents.

Steps :

- Synthesize 3-methyl-4'-ethoxyflavylium chloride.

- Oxidize with hydrogen peroxide in methanol-water (pH 4–6) at 70–100°C.

- Precipitate the product by dilution with water.

Advantages :

Cyclization in Carboxylic Acid Anhydrides

Patent US6555697B1 outlines cyclization using acetic anhydride and a base. A formyl group ortho to a side chain facilitates ring closure:

Example :

- React 5-ethoxy-2-(2-formylprop-1-en-1-yl)phenyl acetate with ethyl bromoacetate.

- Cyclize in acetic anhydride with pyridine at 120°C.

- Brominate the intermediate using NBS.

Yield : 55–65% over two steps.

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 1.42 (t, 3H, J = 7.1 Hz, CH$$2$$CH$$3$$), 1.48 (t, 3H, J = 7.0 Hz, OCH$$2$$CH$$3$$), 2.56 (s, 3H, CH$$3$$), 4.42 (q, 2H, J = 7.1 Hz, OCH$$2$$CH$$3$$), 4.51 (q, 2H, J = 7.0 Hz, COOCH$$2$$CH$$3$$), 6.78 (s, 1H, ArH), 7.21 (s, 1H, ArH).

- IR (KBr): 1725 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-O).

- Mass Spec : m/z 327.02 [M+H]$$^+$$.

Purity and Yield Optimization

| Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | DMF | K$$2$$CO$$3$$ | 72 | 95 |

| Bromination | CCl$$_4$$ | NBS | 78 | 98 |

| Recrystallization | Ethanol/Water | – | 90 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid or ketone derivative.

Scientific Research Applications

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can play crucial roles in binding interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents at positions 2, 5, and 6, influencing molecular weight, lipophilicity, and predicted collision cross-section (CCS):

Key Observations :

Substituent Impact on Drug-Likeness

- Ethoxy vs.

- Bromine : Enhances electrophilic character, possibly improving binding to target proteins but increasing metabolic stability .

- Phenyl vs. Methyl : Phenyl groups at position 2 (e.g., in analog C₂₄H₁₈BrClO₄) contribute to higher molecular weight and steric hindrance, which may reduce metabolic clearance .

Biological Activity

Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class, characterized by its unique structural features, including a bromine atom at the 6th position and an ethoxy group at the 5th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.15 g/mol. The presence of functional groups such as bromine and ethoxy significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine production or inhibition of enzymes involved in inflammation.

- Anticancer Properties : Certain derivatives within the benzofuran class have demonstrated cytotoxic effects against various cancer cell lines. This compound is hypothesized to induce apoptosis in cancer cells, possibly by generating reactive oxygen species (ROS) or by interfering with cell cycle regulation.

The precise mechanism of action for this compound remains under investigation. However, it is believed that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to altered enzyme activity or receptor signaling.

- Cellular Pathway Modulation : By modulating pathways associated with oxidative stress and apoptosis, the compound may enhance cytotoxicity against cancer cells.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Showed significant reduction in pro-inflammatory cytokines in vitro. |

| Study B | Anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating moderate potency. |

| Study C | Mechanism exploration | Suggested interaction with specific signaling pathways related to cell survival and proliferation. |

Case Studies

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent for inflammatory diseases.

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). Results indicated that treatment with the compound led to significant cell death, with mechanisms involving ROS generation and disruption of mitochondrial function.

Q & A

Q. What are the key synthetic routes and optimization strategies for Ethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate?

The synthesis typically involves multi-step pathways, starting with bromination of a benzofuran precursor followed by functionalization of substituents. Key steps include:

- Bromination : Introduction of bromine at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) under controlled temperatures (0–25°C) .

- Esterification/Functionalization : Ethoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, often using K₂CO₃ in acetone to promote reaction efficiency .

- Purification : Thin-layer chromatography (TLC) with solvent systems like dichloromethane/methanol (9:1) monitors progress, while column chromatography isolates the final product . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control, and catalyst selection to minimize side reactions and maximize yields (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is employed:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., bromine’s deshielding effect on adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₄H₁₅BrO₄, exact mass 326.01 g/mol) and fragmentation patterns .

- Chromatography : TLC and HPLC assess purity (>95% typically required for research use) . Table 1 : Key Analytical Data

| Technique | Purpose | Example Findings |

|---|---|---|

| ¹H NMR (CDCl₃) | Confirm ethoxy and methyl groups | δ 1.35 (t, 3H, -OCH₂CH₃) |

| HRMS | Molecular ion validation | [M+H]⁺ m/z 327.02266 |

Q. How does the bromine substituent influence the compound’s reactivity?

The bromine atom at C6 enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization. It also increases molecular polarity, affecting solubility in aprotic solvents like DMSO . Comparative studies show bromine’s role in stabilizing intermediates during nucleophilic substitutions .

Q. What solvent systems are optimal for recrystallizing this compound?

Recrystallization is typically performed using ethyl acetate/hexane (1:3) or methanol/water (4:1) mixtures, yielding colorless crystals. Solvent polarity must balance solubility and purity; high-purity (>99%) crystals are critical for crystallographic studies .

Q. How does the ethoxy group at C5 affect the compound’s stability?

The ethoxy group provides steric hindrance, reducing oxidation at the benzofuran core. Stability studies in DMSO at 25°C show no degradation over 72 hours, confirmed via HPLC .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking and dynamics simulations (using software like AutoDock Vina) model interactions with enzymes or receptors. Key findings:

- The bromine and ethoxy groups exhibit strong van der Waals interactions with hydrophobic binding pockets .

- Predicted binding affinities (ΔG = -8.2 kcal/mol) suggest potential inhibition of cytochrome P450 enzymes . Table 2 : Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 327.02266 | 165.5 |

| [M+Na]⁺ | 349.00460 | 169.2 |

Q. What challenges arise in determining its crystal structure via X-ray crystallography?

- Crystal Quality : Requires slow evaporation from ethyl acetate/hexane to avoid twinning .

- Data Collection : High-resolution data (≤0.8 Å) is needed due to bromine’s strong X-ray absorption. SHELX programs (SHELXL for refinement) resolve disorder in the ethoxy group .

- Thermal Motion : Anisotropic displacement parameters for the bromine atom are refined using full-matrix least squares .

Q. How do structural analogs compare in biological activity?

Structure-activity relationship (SAR) studies highlight:

- Halogen Substitution : Bromine at C6 increases antimicrobial activity 3-fold compared to chlorine analogs (MIC = 8 µg/mL vs. 24 µg/mL) .

- Ester vs. Carboxylic Acid : Ethyl ester derivatives show better cell permeability than carboxylates in cytotoxicity assays (IC₅₀ = 12 µM vs. >50 µM) .

Q. What mechanistic insights explain its participation in cross-coupling reactions?

The bromine atom acts as a leaving group in palladium-catalyzed couplings. Key steps:

Q. How can NMR-based metabolomics elucidate its metabolic pathways?

Stable isotope labeling (¹³C at the ethoxy group) tracks metabolic products in hepatic microsomes. LC-NMR identifies glucuronide conjugates as primary metabolites, with a half-life of 4.2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.